

Itriglumide Dose-Response Curve

Troubleshooting: A Technical Support Guide

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Compound of Interest

Compound Name: Itriglumide

Cat. No.: B1672689

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dose-response curve experiments involving **Itriglumide**, a selective CCK2 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is **Itriglumide** and what is its primary mechanism of action?

A1: **Itriglumide** (also known as CR-2945) is a non-peptide, selective antagonist of the cholecystokinin-2 (CCK2) receptor.^{[1][2]} Its primary mechanism of action is to block the binding of the endogenous ligands, gastrin and cholecystokinin (CCK), to the CCK2 receptor, thereby inhibiting downstream signaling pathways.^{[3][4]}

Q2: What is the expected shape of an **Itriglumide** dose-response curve in an antagonist assay?

A2: In a functional antagonist assay, you should observe a sigmoidal dose-response curve where increasing concentrations of **Itriglumide** progressively inhibit the response induced by a fixed concentration of a CCK2 receptor agonist (e.g., gastrin or CCK-8). The curve should plateau at a maximal inhibition.

Q3: What are typical potency (IC50) values for CCK2 receptor antagonists?

A3: The potency of CCK2 receptor antagonists can vary depending on the specific compound and the experimental conditions. Published IC₅₀ values for various non-peptide CCK2 receptor antagonists range from the sub-nanomolar to the nanomolar range. For example, the antagonist YM022 has a reported IC₅₀ of 0.5 nM in an assay using isolated rat stomach ECL cells.[5] While a specific IC₅₀ for **Itriglumide** is not readily available in the provided search results, as a potent CCK2 antagonist, its IC₅₀ is expected to be in a similar low nanomolar range.

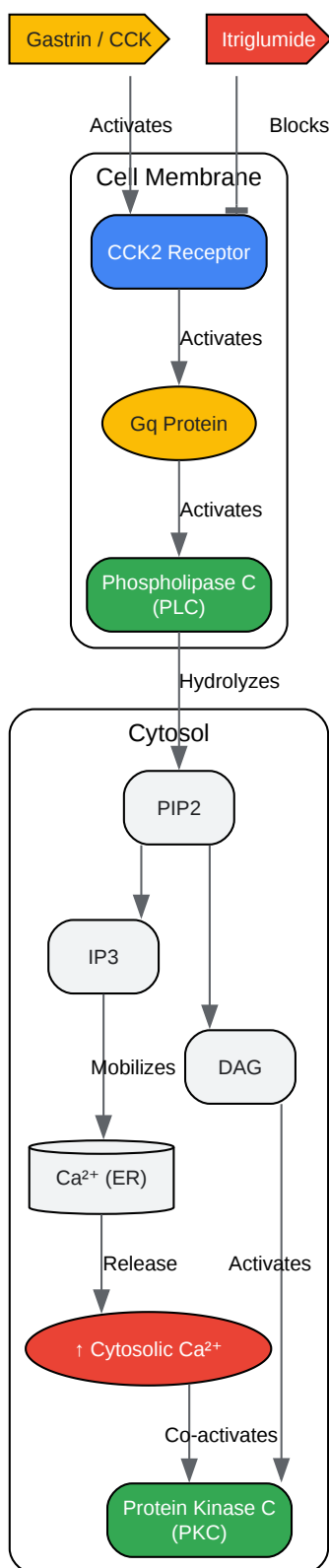
Q4: What cell lines are suitable for **Itriglumide** dose-response experiments?

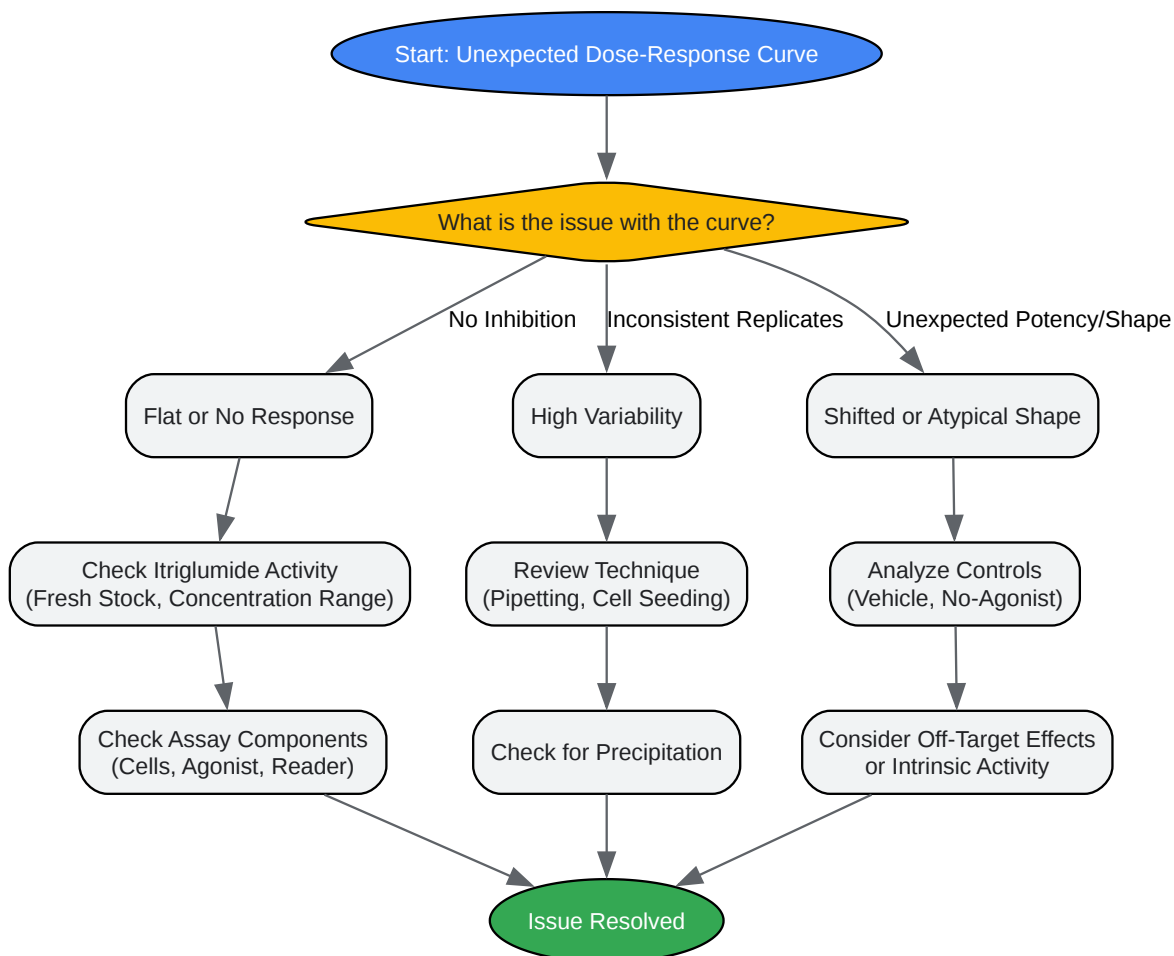
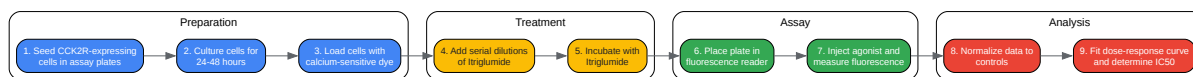
A4: Cell lines endogenously or recombinantly expressing the CCK2 receptor are suitable. Examples include:

- Isolated primary cells: Rat stomach ECL (enterochromaffin-like) cells.
- Transfected cell lines: Human Embryonic Kidney 293 (HEK293) cells, Chinese Hamster Ovary (CHO) cells, or A431 cells stably expressing the human CCK2 receptor.

Q5: What is the downstream signaling pathway of the CCK2 receptor?

A5: The CCK2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Activation of the receptor by an agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium concentration.





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